molecular formula C20H18N2O4 B11234618 N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-(1H-indol-3-yl)-2-oxoacetamide

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B11234618
M. Wt: 350.4 g/mol
InChI Key: KUPWMGVTUZWGCA-UHFFFAOYSA-N
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Description

N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-(1H-INDOL-3-YL)-2-OXOACETAMIDE is a complex organic compound that features a unique structure combining elements of benzodioxepin and indole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-(1H-INDOL-3-YL)-2-OXOACETAMIDE typically involves multiple steps:

    Formation of the Benzodioxepin Ring: This can be achieved through the cyclization of appropriate precursors, such as catechol derivatives, under acidic or basic conditions.

    Attachment of the Indole Moiety: The indole group can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Formation of the Amide Bond: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-(1H-INDOL-3-YL)-2-OXOACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary widely but often involve the use of catalysts such as palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes, particularly those involving indole derivatives.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of oncology and neurology.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-(1H-INDOL-3-YL)-2-OXOACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-(1H-INDOL-3-YL)-2-OXOACETAMIDE shares similarities with other benzodioxepin and indole derivatives, such as:
    • 3,4-Dihydro-2H-1,5-benzodioxepin-7-carboxaldehyde
    • 3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol

Uniqueness

What sets N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-(1H-INDOL-3-YL)-2-OXOACETAMIDE apart is its combined structure, which allows it to exhibit properties and reactivity that are distinct from its individual components

Properties

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-(1H-indol-3-yl)-2-oxoacetamide

InChI

InChI=1S/C20H18N2O4/c23-19(15-12-21-16-5-2-1-4-14(15)16)20(24)22-11-13-6-7-17-18(10-13)26-9-3-8-25-17/h1-2,4-7,10,12,21H,3,8-9,11H2,(H,22,24)

InChI Key

KUPWMGVTUZWGCA-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)CNC(=O)C(=O)C3=CNC4=CC=CC=C43)OC1

Origin of Product

United States

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